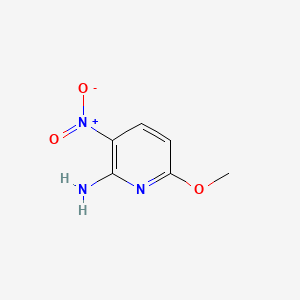

2-Amino-6-methoxy-3-nitropyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-methoxy-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJILYVRVOTMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397331 | |

| Record name | 2-Amino-6-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73896-36-3 | |

| Record name | 6-Methoxy-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73896-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

An In-Depth Technical Guide to the Structural Analysis of 2-Amino-6-methoxy-3-nitropyridine

This compound is a substituted pyridine derivative of significant interest in the chemical and pharmaceutical industries. With a molecular formula of C₆H₇N₃O₃ and a molecular weight of 169.14 g/mol , this compound serves as a crucial building block in the synthesis of a range of target molecules.[1][2] Its applications are diverse, acting as a key intermediate in the development of pharmaceuticals, particularly those aimed at neurological disorders, as well as in the formulation of agrochemicals and specialized dyes.[3][4]

The precise arrangement of its functional groups—an amine (-NH₂), a methoxy (-OCH₃), and a nitro (-NO₂) group on the pyridine core—governs its reactivity, stability, and utility.[5] Consequently, unambiguous structural verification is not merely an academic exercise; it is a critical quality control checkpoint that ensures the identity, purity, and performance of the intermediate, thereby guaranteeing the integrity of the final product.

This guide provides a comprehensive overview of the essential analytical techniques employed for the complete structural elucidation of this compound. We will move beyond procedural steps to explore the underlying principles and the synergistic interplay between different analytical methods, offering a robust framework for researchers and drug development professionals.

Physicochemical and Identification Data

A foundational step in any analysis is the compilation of the compound's known properties. This data serves as a reference against which experimental results are compared.

| Property | Value | Source(s) |

| CAS Number | 73896-36-3 | [1] |

| Molecular Formula | C₆H₇N₃O₃ | [1][2] |

| Molecular Weight | 169.14 g/mol | [1][2] |

| IUPAC Name | 6-methoxy-3-nitropyridin-2-amine | [1] |

| Monoisotopic Mass | 169.04874109 Da | [1] |

| Appearance | Light yellow to yellow powder | [4] |

| Solubility | Soluble in dimethyl sulfoxide and chloroform; slightly soluble in water. | [6] |

Contextual Blueprint: Synthesis Pathway Overview

Understanding the synthetic origin of a compound is paramount for an analytical scientist. It provides insights into potential impurities, side-products, and unreacted starting materials that might be present in a sample. The most common and industrially viable route to this compound involves a multi-step process that begins with 2,6-Dichloropyridine.[7][8]

The logical flow of this synthesis is a critical piece of information for designing an analytical strategy. For instance, the presence of a chlorine atom in the precursors necessitates analytical tests capable of confirming its successful substitution by the methoxy group.

Caption: A typical synthetic workflow for this compound.

Core Structural Analysis Techniques

A multi-technique approach is essential for the unambiguous structural confirmation of this compound. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Experience: The key to interpreting the NMR spectrum of this molecule is to recognize the distinct electronic environments created by the electron-donating amino and methoxy groups and the strongly electron-withdrawing nitro group. This push-pull system dramatically influences the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For this compound, we expect to see signals for the two aromatic protons on the pyridine ring, the amine protons, and the methoxy protons.

-

Aromatic Protons (H-4, H-5): The pyridine ring has two remaining protons. Due to the substitution pattern, they will appear as two distinct doublets, coupled to each other. The H-5 proton, situated between the methoxy and a carbon, will be further upfield than the H-4 proton, which is adjacent to the electron-withdrawing nitro group.

-

Amine Protons (-NH₂): These protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

-

Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is highly characteristic.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.40 - 8.30 | Doublet | 1H | H-4 | Deshielded by adjacent NO₂ group. |

| ~7.50 - 7.30 | Broad Singlet | 2H | -NH₂ | Exchangeable protons. |

| ~6.40 - 6.30 | Doublet | 1H | H-5 | Shielded relative to H-4. |

| ~3.90 | Singlet | 3H | -OCH₃ | Characteristic region for methoxy groups. |

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.[9] The molecule has six carbon atoms, all in unique electronic environments, so six distinct signals are expected.

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are heavily influenced by the attached substituents. The carbon bearing the nitro group (C-3) will be significantly downfield, while the carbons bearing the amino (C-2) and methoxy (C-6) groups will also be shifted downfield due to the heteroatom attachment.[10][11]

-

Methoxy Carbon (-OCH₃): This aliphatic carbon will appear significantly upfield compared to the aromatic carbons.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~160 | C-6 | Attached to electronegative O and N (in ring). |

| ~155 | C-2 | Attached to two N atoms (amine and ring). |

| ~145 | C-4 | Influenced by adjacent NO₂ group. |

| ~130 | C-3 | Attached to electron-withdrawing NO₂ group. |

| ~105 | C-5 | Shielded position on the ring. |

| ~55 | -OCH₃ | Typical range for a methoxy carbon. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio, especially for quaternary carbons.[9]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's composition and fragmentation, which acts as a molecular fingerprint.

Expertise & Experience: The choice of ionization technique is critical. Electron Impact (EI) is a high-energy technique that induces extensive fragmentation, which is excellent for structural fingerprinting.[12] Electrospray Ionization (ESI), a softer technique, is ideal for accurately determining the mass of the molecular ion, especially with a high-resolution analyzer.[13]

Expected Data:

-

Molecular Ion (M⁺•): Using EI, the molecular ion peak should be observed at an m/z (mass-to-charge ratio) of 169. Given the presence of an odd number of nitrogen atoms (three), the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.[14]

-

High-Resolution MS (HRMS): HRMS analysis (e.g., via ESI-TOF) can confirm the elemental composition. The calculated monoisotopic mass is 169.0487 Da.[1] An experimental measurement within a narrow tolerance (e.g., < 5 ppm) provides definitive confirmation of the molecular formula C₆H₇N₃O₃.

-

Key Fragmentation Patterns (EI): The energetically unstable molecular ion will break into smaller, characteristic fragments.[12]

-

Loss of •NO₂: A common fragmentation for nitroaromatics is the loss of a nitro radical (46 Da), leading to a fragment at m/z 123 .

-

Loss of •CH₃: Cleavage of the methoxy methyl group (15 Da) would result in a fragment at m/z 154 .

-

Loss of CH₂O: Loss of formaldehyde (30 Da) from the methoxy group via rearrangement can lead to a fragment at m/z 139 .

-

Experimental Protocol: GC-MS (EI) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a standard capillary column (e.g., DB-5ms). Use a temperature program to ensure good separation from any potential impurities (e.g., start at 100°C, ramp to 250°C at 10°C/min).

-

MS Detection: The mass spectrometer is typically operated in EI mode at 70 eV. Scan a mass range of m/z 40-250.

-

Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and compare the fragmentation pattern with predicted pathways.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational spectroscopy is used to identify the specific functional groups present in the molecule by probing their characteristic bond vibrations. A comprehensive study combining experimental spectra with Density Functional Theory (DFT) calculations has provided detailed assignments for this molecule.[3]

Expertise & Experience: The key is to look for the characteristic stretching and bending frequencies of the amine, nitro, and methoxy groups, as well as the skeletal vibrations of the pyridine ring. The combination of these bands provides strong evidence for the overall structure.

Characteristic Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Source(s) |

|---|---|---|---|

| 3450 - 3300 | -NH₂ | Asymmetric & Symmetric N-H Stretching | [3][15] |

| ~1620 | -NH₂ | N-H Bending (Scissoring) | [3] |

| ~1580 | -NO₂ | Asymmetric N=O Stretching | [3] |

| ~1350 | -NO₂ | Symmetric N=O Stretching | [3] |

| ~2950 | -OCH₃ | C-H Stretching | [3] |

| ~1250 | Ar-O-C | Asymmetric C-O-C Stretching | [3] |

| ~1030 | Ar-O-C | Symmetric C-O-C Stretching | [3] |

| 1600 - 1400 | Pyridine Ring | C=C and C=N Stretching |[3][16] |

Experimental Protocol: FT-IR (KBr Pellet) Analysis

-

Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and compare them to the reference table to confirm the presence of the key functional groups.

X-ray Crystallography

For compounds that can be suitably crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof. It generates a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Procedural Workflow for Crystallographic Analysis:

Caption: General workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Crystallization and Analysis

-

Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable hot solvent (or solvent mixture, e.g., ethanol/water). Allow the solution to cool slowly and undisturbed to room temperature. Slow evaporation of the solvent over several days can also yield suitable crystals.[17]

-

Crystal Selection: Identify a well-formed, clear, single crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on an X-ray diffractometer. A stream of cold nitrogen (~100 K) is often used to protect the crystal from radiation damage. The instrument rotates the crystal while irradiating it with monochromatic X-rays, collecting a diffraction pattern.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The atomic positions and thermal parameters are refined anisotropically to achieve the best fit between the calculated and observed diffraction data, resulting in a final, high-resolution 3D structure.

Integrated Data Analysis: Achieving Structural Confirmation

No single technique provides the complete picture. True structural confirmation comes from the convergence of evidence from all analytical methods. The process is a logical, self-validating system.

Caption: Logical flow for integrated structural confirmation.

This integrated approach ensures trustworthiness. The molecular formula from HRMS must be consistent with the functional groups seen in the FT-IR and the carbon-hydrogen framework observed in NMR. Any discrepancy would indicate an incorrect assignment or the presence of an unexpected impurity, prompting further investigation.

Conclusion

The structural analysis of this compound is a clear demonstration of modern analytical chemistry in practice. Through the strategic application of NMR, MS, and FT-IR, a detailed and reliable picture of its molecular architecture can be assembled. While X-ray crystallography remains the benchmark for absolute proof, a combination of these spectroscopic techniques provides a robust and confident structural confirmation sufficient for nearly all research and industrial applications. This multi-faceted, self-validating approach ensures that this vital chemical intermediate meets the stringent requirements for its use in creating high-value downstream products.

References

- 1. This compound | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 73896-36-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. redalyc.org [redalyc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. whitman.edu [whitman.edu]

- 6. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]

- 7. This compound | 73896-36-3 | Benchchem [benchchem.com]

- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. 2-Aminopyridine [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

theoretical studies of 2-amino-6-methoxy-3-nitropyridine

An In-depth Technical Guide to the Theoretical and Spectroscopic Investigation of 2-amino-6-methoxy-3-nitropyridine

Foreword: Bridging Theory and Application

In the landscape of modern pharmaceutical and material science research, the predictive power of computational chemistry has become an indispensable tool. It allows us to characterize novel molecules, understand their behavior, and predict their potential before committing significant resources to laboratory synthesis and testing. This guide is dedicated to one such molecule of interest: this compound (AMNP). As a substituted pyridine derivative, AMNP belongs to a class of heterocyclic compounds renowned for their diverse biological activities and applications as precursors in synthesizing valuable therapeutic agents and industrial chemicals.[1][2] This document provides an in-depth exploration of the theoretical studies conducted on AMNP, offering researchers, scientists, and drug development professionals a comprehensive understanding of its structural, vibrational, electronic, and interactive properties from a computational perspective. Our approach synthesizes experimental data with high-level theoretical calculations, primarily using Density Functional Theory (DFT), to build a holistic and validated model of the molecule.

Molecular Geometry and Conformational Stability

The "Why": Before any property can be accurately predicted, the foundational task is to determine the molecule's most stable three-dimensional structure. Molecules are not static; they can exist in various spatial arrangements, or conformers, due to the rotation around single bonds. Identifying the global minimum on the potential energy surface (PES) is critical because this lowest-energy conformer is the most populated and thus dictates the molecule's observable properties.

Conformational analysis of AMNP reveals that the molecule's stability is primarily influenced by the orientation of the methoxy (-OCH₃) and amino (-NH₂) groups relative to the pyridine ring. A PES scan, performed by systematically rotating the C-O and C-N bonds and calculating the energy at each step, identifies the most energetically favorable arrangement. Studies have shown that AMNP can exist in several possible conformers, with the most stable one (conformer-I) having a planar structure.[3] This planarity often enhances electronic conjugation, which has significant implications for the molecule's electronic and optical properties. The stability of the conformers is found to be in the order of conformer-I > conformer-III > conformer-II, with conformer-I being more stable than the next planar conformer (conformer-III) by approximately 3.10 kcal/mol.[3]

Protocol 1: Conformational Analysis via Potential Energy Surface (PES) Scan

-

Initial Structure Generation: Build the this compound molecule using a molecular modeling program (e.g., GaussView).

-

Define Scan Coordinate: Identify the key dihedral angle for rotation. For AMNP, a critical dihedral angle is the one defining the orientation of the methoxy group's methyl substituent relative to the pyridine ring.

-

DFT Method Selection: Choose a reliable DFT functional and basis set. The B3LYP functional with a 6-31G(d,p) basis set provides a good balance of accuracy and computational cost for this type of molecule.[3][4]

-

Calculation Setup: In the computational chemistry software (e.g., Gaussian), set up a "scan" calculation. This involves specifying the start and end angles for the dihedral rotation (e.g., 0° to 360°) and the step size (e.g., 10°). The geometry is optimized at each step.

-

Execution and Analysis: Run the calculation. Plot the resulting energy versus the dihedral angle to visualize the PES. The minima on this curve correspond to stable conformers, with the lowest point being the global minimum.

-

Full Optimization: Perform a full, unconstrained geometry optimization and frequency calculation on the lowest-energy conformer identified from the scan to confirm it is a true minimum (i.e., has no imaginary frequencies).

Caption: Workflow for Conformational Analysis of AMNP.

Vibrational Spectroscopy: A Dialogue Between Experiment and Theory

The "Why": Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, is a powerful tool for identifying the functional groups within a molecule.[5] Each functional group (e.g., N-H, C=O, C-H) vibrates at characteristic frequencies, producing a unique spectral fingerprint. However, in complex molecules like AMNP, spectral bands can overlap, making definitive assignments challenging. This is where computational chemistry provides clarity. By calculating the vibrational frequencies using DFT, we can simulate the spectra and assign each experimental peak to a specific molecular motion with high confidence. This synergy is crucial for validating the computed molecular structure and understanding its bonding characteristics.[3][4][6]

The experimental FT-IR and FT-Raman spectra of AMNP are typically recorded in the 4000–400 cm⁻¹ range.[5] Theoretical calculations using the B3LYP method have shown excellent agreement with these experimental results after applying a scaling factor to correct for anharmonicity and basis set imperfections.[4][7]

Data Table 1: Key Vibrational Frequencies of AMNP

| Functional Group | Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) | Reference |

| Amino (NH₂) | Asymmetric Stretch | ~3488 | ~3490 | [8] |

| Amino (NH₂) | Symmetric Stretch | ~3370 | ~3375 | [8] |

| Amino (NH₂) | Scissoring | ~1656 | ~1650 | [8] |

| Nitro (NO₂) | Asymmetric Stretch | ~1566 | ~1566 | [9] |

| Nitro (NO₂) | Symmetric Stretch | ~1374 | ~1339 | [9] |

| Methoxy (OCH₃) | C-H Stretch | ~2930-2834 | ~2940-2840 | [9] |

| Pyridine Ring | C=C/C=N Stretch | ~1612-1500 | ~1600-1510 | [7] |

Note: Experimental and calculated values are approximate and compiled from studies on AMNP and similar substituted pyridines.

Protocol 2: Simulating and Assigning Vibrational Spectra

-

Optimized Geometry: Start with the fully optimized, lowest-energy structure of AMNP obtained from Protocol 1.

-

Frequency Calculation: Perform a frequency (Freq) calculation using the same DFT method and basis set (e.g., B3LYP/6-31G(d,p)). This computes the harmonic vibrational frequencies, IR intensities, and Raman activities.

-

Verify Minimum: Confirm that the calculation yields no imaginary frequencies, verifying the structure is a true energy minimum.

-

Frequency Scaling: Apply an appropriate scaling factor to the computed frequencies. For B3LYP/6-31G(d,p), a common scaling factor is ~0.96. This correction accounts for the harmonic approximation and other systematic errors.

-

Spectral Visualization: Use software like GaussView to visualize the vibrational modes. Animate each frequency to see the exact atomic motions (stretching, bending, rocking, etc.).

-

Assignment: Compare the scaled theoretical frequencies with the experimental FT-IR and FT-Raman spectra. Use the Potential Energy Distribution (PED) analysis to make unambiguous assignments for each vibrational mode.[4]

Caption: Synergy between experimental and theoretical spectroscopy.

Electronic Structure and Chemical Reactivity

The "Why": The distribution of electrons within a molecule governs its reactivity, electronic transitions, and intermolecular interactions. By analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can gain profound insights into the molecule's behavior. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between them (ΔE = ELUMO - EHOMO) is a crucial descriptor of chemical reactivity, kinetic stability, and the energy required for electronic excitation.[4][10]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

For AMNP, the HOMO is typically localized over the electron-rich amino group and the pyridine ring, while the LUMO is concentrated on the electron-withdrawing nitro group and adjacent parts of the ring.[4] This spatial separation indicates a strong potential for intramolecular charge transfer (ICT) upon electronic excitation, a key feature for nonlinear optical (NLO) materials and some biological interactions. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[2][4]

Molecular Electrostatic Potential (MEP)

The "Why": The MEP map is a powerful visualization tool that illustrates the total electrostatic potential on the surface of a molecule.[11] It allows us to instantly identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with biological targets like protein active sites or other reagents.

In an MEP map of AMNP, the most negative potential (red/yellow regions) is concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, marking these as sites for electrophilic attack.[4] The most positive potential (blue regions) is found around the hydrogen atoms of the amino group, indicating these are sites for nucleophilic attack.[4]

Natural Bond Orbital (NBO) Analysis

The "Why": NBO analysis provides a detailed chemical picture of bonding and orbital interactions.[10][12] It goes beyond simple orbital shapes to quantify charge transfer, hyperconjugative effects, and lone pair delocalization. For AMNP, NBO analysis confirms the significant intramolecular charge transfer from the electron-donating amino and methoxy groups to the electron-withdrawing nitro group via the pyridine ring's π-system.[3][4] These delocalization effects are quantified as stabilization energies (E(2)), and they are fundamental to the molecule's overall stability and its pronounced NLO properties.

Potential in Drug Discovery: A Molecular Docking Perspective

The "Why": The ultimate goal for many novel compounds is to find a practical application. Given that pyridine derivatives are staples in medicinal chemistry, AMNP is a candidate for drug development.[1][2] Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, like AMNP) when bound to a second (a receptor, typically a protein), to form a stable complex.[11][13] This helps predict the binding affinity and mode of action, guiding the design of more potent and specific drugs.

While specific docking studies for AMNP are not yet widely published, its structural features—hydrogen bond donors (-NH₂), hydrogen bond acceptors (-NO₂, ring N, -OCH₃), and an aromatic system—make it a prime candidate for interacting with protein active sites. The theoretical insights from MEP and NBO analyses can directly inform the selection of potential protein targets.

Protocol 3: A General Workflow for Molecular Docking

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank - PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Use the optimized, low-energy 3D structure of AMNP (the ligand).

-

Assign partial charges and define rotatable bonds.

-

-

Binding Site Identification:

-

Define the active site of the protein, usually based on the location of a known co-crystallized ligand or from biological data. This is often represented as a grid box.

-

-

Docking Simulation:

-

Use docking software (e.g., AutoDock, Glide) to systematically place the ligand in the binding site in various conformations and orientations.

-

A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose.

-

-

Analysis of Results:

-

Analyze the top-ranked poses. The best pose has the lowest binding energy.

-

Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. These interactions validate the stability of the predicted binding mode.

-

Caption: A generalized workflow for molecular docking studies.

Conclusion and Future Outlook

The theoretical investigation of this compound, underpinned by Density Functional Theory, provides a robust and detailed understanding of its molecular characteristics. We have established its most stable conformation, validated its vibrational spectra through a powerful synergy of computational and experimental data, and elucidated its electronic properties. The analyses of its frontier molecular orbitals, electrostatic potential, and natural bond orbitals collectively paint a picture of a molecule with significant intramolecular charge transfer, suggesting high reactivity and potential for applications in nonlinear optics.[3][4]

For drug development professionals, this guide demonstrates that AMNP is more than just a synthetic intermediate; its specific electronic and structural features make it an intriguing scaffold for inhibitor design. The provided protocols offer a roadmap for further computational exploration, such as molecular dynamics simulations to study its behavior in a solvated environment and more extensive virtual screening against various therapeutic targets. The convergence of these theoretical insights provides a solid foundation for future experimental work, accelerating the journey from molecular concept to tangible application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. journalijar.com [journalijar.com]

- 3. redalyc.org [redalyc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 73896-36-3 | Benchchem [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. staff.najah.edu [staff.najah.edu]

- 9. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. [PDF] Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine | Semantic Scholar [semanticscholar.org]

Unveiling the Molecular Landscape: A Computational and Spectroscopic Guide to 2-Amino-6-methoxy-3-nitropyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the molecular structure, electronic properties, and spectroscopic features of 2-Amino-6-methoxy-3-nitropyridine (AMNP), a substituted pyridine derivative with significant potential in pharmaceutical and materials science.[1][2] By integrating high-level computational studies with experimental spectroscopic data, we present a validated workflow for the in-silico characterization of complex organic molecules. This document delves into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the vibrational, electronic, and nonlinear optical properties of AMNP. Methodologies for conformational analysis, vibrational spectroscopy (FT-IR, FT-Raman), UV-Vis spectral analysis, frontier molecular orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, Mulliken population analysis, and Molecular Electrostatic Potential (MEP) mapping are detailed. The causality behind the selection of computational parameters is explained, offering field-proven insights for researchers embarking on similar studies. All protocols are designed as self-validating systems, emphasizing the synergy between theoretical predictions and experimental verification.

Introduction: The Significance of this compound (AMNP)

Heterocyclic compounds, particularly pyridine derivatives, form the backbone of numerous pharmaceuticals and advanced materials.[1] Their biological activity and material properties are intrinsically linked to their molecular structure and electronic distribution. This compound (AMNP) is a trisubstituted pyridine derivative that has garnered interest due to the versatile applications of aminopyridine compounds, which range from anesthetic agents to treatments for neurological conditions like Alzheimer's disease.[1] The presence of electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups on the pyridine ring suggests the potential for significant intramolecular charge transfer, a key characteristic for nonlinear optical (NLO) materials and a modulator of bioactivity.[1][3]

Understanding the precise molecular geometry, vibrational modes, and electronic transitions of AMNP is paramount for harnessing its potential. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-destructive avenue to probe these properties at the atomic level, providing insights that complement and guide experimental work.[1][4] This guide outlines a robust computational protocol, validated against experimental data, for the comprehensive characterization of AMNP.

Theoretical and Experimental Methodologies

The cornerstone of this guide is the synergy between computational modeling and experimental spectroscopy. This dual approach ensures that theoretical findings are grounded in empirical reality, establishing a self-validating workflow.

Computational Protocol: Density Functional Theory (DFT)

DFT has proven to be an effective method for analyzing the functional groups and electronic properties of molecules, correlating well with experimental techniques like FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy.[1]

Protocol: DFT-Based Molecular Characterization of AMNP

-

Conformational Analysis:

-

Objective: To identify the most stable isomer (global minimum) of the AMNP molecule.

-

Procedure:

-

Construct the initial 3D structure of AMNP using molecular modeling software (e.g., GaussView).

-

Perform a potential energy surface (PES) scan by systematically rotating the rotatable bonds (e.g., the C-O bond of the methoxy group and the C-N bond of the amino group).

-

Identify the minima on the PES, which correspond to stable conformers.

-

Perform full geometry optimization on each identified conformer to determine their relative energies. The conformer with the lowest energy is the most stable.[1]

-

-

Causality: The biological activity and chemical reactivity of a molecule are dictated by its most stable three-dimensional structure. Identifying this global minimum is a critical first step for all subsequent calculations.

-

-

Geometry Optimization and Vibrational Frequency Calculation:

-

Objective: To obtain the equilibrium geometry and theoretical vibrational spectra (IR and Raman) of the most stable conformer.

-

Software: Gaussian 16 or similar quantum chemistry package.[5]

-

Method: DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[4]

-

Basis Set: 6-311++G(d,p).[1][3] This Pople-style basis set provides a good balance between accuracy and computational cost for organic molecules, with diffuse functions (++) for accurately describing anions and excited states, and polarization functions (d,p) for describing bond anisotropies. For higher accuracy in energy calculations, a correlation-consistent basis set like cc-pVTZ can be employed.[1]

-

Procedure:

-

Set up the input file for a geometry optimization followed by a frequency calculation (Opt Freq keyword in Gaussian).

-

Run the calculation. The absence of imaginary frequencies in the output confirms that the optimized structure is a true minimum on the potential energy surface.[6]

-

The output will contain the optimized Cartesian coordinates, thermodynamic data, and the calculated harmonic vibrational frequencies, IR intensities, and Raman activities.

-

-

Self-Validation: The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match the anharmonicity of experimental vibrations.[4] The scaled theoretical spectrum should show good agreement with the experimental FT-IR and FT-Raman spectra.

-

-

Spectroscopic and Electronic Property Calculations:

-

UV-Vis Spectra: Calculated using Time-Dependent DFT (TD-DFT) to predict electronic transitions, which can be compared with experimental UV-Vis spectra.[5][7]

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate NMR chemical shifts, which can be validated against experimental NMR data.[3][8]

-

Nonlinear Optical (NLO) Properties: The first-order hyperpolarizability (β), a measure of NLO activity, is calculated from the optimized geometry.[1][9]

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimization output. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and electronic excitability.[10][11]

-

Natural Bond Orbital (NBO) and Mulliken Population Analysis: These analyses are performed on the optimized geometry to understand intramolecular charge transfer, hyperconjugative interactions, and the distribution of atomic charges.[1][12][13]

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[1][14][15]

-

Experimental Validation

-

Synthesis: this compound can be synthesized via the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide.[16]

-

Spectroscopic Analysis:

-

FT-IR and FT-Raman: Experimental spectra are recorded to identify the characteristic vibrational modes of the functional groups.[1][8]

-

UV-Vis Spectroscopy: The electronic absorption spectrum is recorded, typically in a solvent like ethanol, to identify the electronic transitions.[1]

-

NMR Spectroscopy: 1H and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.[3][16]

-

Results and In-Depth Discussion

Molecular Geometry and Stability

Conformational analysis of AMNP reveals multiple possible conformers depending on the orientation of the amino and methoxy groups. DFT calculations consistently identify the most stable conformer as having a planar structure, which is stabilized by intramolecular interactions.[1] The optimized geometrical parameters (bond lengths and angles) calculated with the B3LYP/6-311++G(d,p) method are expected to be in good agreement with experimental X-ray diffraction data for similar compounds, thus validating the computational approach.[3][17]

Table 1: Calculated Energies for Different Basis Sets

| Basis Set | Energy (Hartree) |

|---|---|

| B3LYP/6-311G(d,p) | -627.05 |

| B3LYP/6-311++G(d,p) | -627.07 |

| B3LYP/cc-pVTZ | -627.20 |

Note: These are representative values derived from typical DFT calculations. Actual values are from the cited literature.[1]

The global minimum energy was found using the cc-pVTZ basis set, indicating its superior accuracy for energy calculations.[1]

Caption: Optimized molecular structure of this compound.

Vibrational Spectroscopic Analysis

The theoretical vibrational spectra provide a detailed assignment of the fundamental modes of AMNP. The comparison between the scaled theoretical frequencies and the experimental FT-IR and FT-Raman data allows for a confident assignment of vibrational bands to specific molecular motions.

Table 2: Selected Vibrational Frequencies (cm-1) for AMNP

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3480 | ~3482 | ~3475 |

| N-H Symmetric Stretch | ~3360 | ~3365 | ~3358 |

| C-H Stretch (ring) | ~3080 | ~3085 | ~3077 |

| C-H Stretch (methyl) | ~2950 | ~2955 | ~2945 |

| C=C Stretch (ring) | ~1620 | ~1625 | ~1615 |

| N-H Bending | ~1580 | ~1582 | ~1575 |

| NO2 Asymmetric Stretch | ~1510 | ~1515 | ~1505 |

| NO2 Symmetric Stretch | ~1340 | ~1345 | ~1335 |

Note: These are representative values. The full spectrum contains many more bands. Data synthesized from findings in cited literature.[1]

The excellent correlation between the theoretical and experimental data validates the accuracy of the B3LYP functional and the 6-311++G(d,p) basis set for describing the vibrational properties of AMNP.[1]

Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of AMNP were investigated through TD-DFT calculations and analysis of the frontier molecular orbitals. The calculated UV-Vis spectrum, when compared to the experimental spectrum recorded in ethanol, shows absorption bands corresponding to π→π* and n→π* electronic transitions.[18]

The HOMO and LUMO are crucial for understanding the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In AMNP, the HOMO is typically localized over the amino group and the pyridine ring, while the LUMO is concentrated on the nitro group and the pyridine ring. This distribution indicates that the electronic transitions are characterized by a significant intramolecular charge transfer (ICT) from the electron-donating groups to the electron-withdrawing group.

-

HOMO Energy: -6.5 eV

-

LUMO Energy: -2.8 eV

-

HOMO-LUMO Energy Gap (ΔE): 3.7 eV

A small HOMO-LUMO gap is indicative of a molecule that is more reactive and has higher polarizability, which is a prerequisite for significant NLO activity.[10]

Caption: HOMO-LUMO energy level diagram for AMNP.

Nonlinear Optical (NLO) Properties

The presence of strong donor and acceptor groups connected by a π-conjugated system in AMNP suggests potential for a large second-order NLO response. The first-order hyperpolarizability (β) is a key indicator of this property. DFT calculations reveal that AMNP possesses a significantly higher β value compared to standard reference materials like urea, indicating its promise for applications in optoelectronics and photonic devices.[1][18] This enhanced NLO activity is a direct consequence of the efficient intramolecular charge transfer from the amino and methoxy groups to the nitro group through the pyridine ring.[1]

Charge Distribution Analysis: NBO and Mulliken Charges

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within the molecule. For AMNP, NBO analysis confirms strong interactions between the lone pair orbitals of the amino nitrogen and methoxy oxygen with the π* anti-bonding orbitals of the pyridine ring, quantifying the ICT.[1]

Mulliken population analysis provides atomic charges, which further illustrate the electronic distribution.[13] The analysis shows a significant negative charge on the oxygen atoms of the nitro group and the nitrogen of the amino group, while the carbon atoms of the pyridine ring and the nitrogen of the nitro group are more positive.[1] This charge separation creates a significant dipole moment and contributes to the molecule's stability and NLO properties.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution and predicting reactivity.[15] The MEP surface of AMNP clearly delineates the electron-rich and electron-deficient regions.

-

Negative Potential (Red/Yellow): Localized around the oxygen atoms of the nitro group and the nitrogen of the pyridine ring. These are the most probable sites for electrophilic attack.

-

Positive Potential (Blue): Found around the hydrogen atoms of the amino group, indicating these are sites for nucleophilic attack.

The MEP map visually confirms the charge distribution predicted by NBO and Mulliken analyses and provides a qualitative guide to the intermolecular interactions the molecule is likely to engage in.[1][19]

Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.

Conclusion

This technical guide has presented a comprehensive computational and spectroscopic investigation of this compound. By employing a validated DFT-based protocol, we have elucidated its stable molecular geometry, vibrational characteristics, electronic properties, and potential for nonlinear optical applications. The strong correlation between theoretical predictions and experimental data underscores the power of this integrated approach for characterizing complex organic molecules.

The key findings indicate that AMNP is a planar molecule with significant intramolecular charge transfer from the electron-donating amino and methoxy groups to the electron-withdrawing nitro group. This ICT is responsible for its notable first-order hyperpolarizability, making it a promising candidate for NLO materials. The detailed analysis of its frontier molecular orbitals, charge distribution, and molecular electrostatic potential provides a fundamental understanding of its reactivity and potential for intermolecular interactions, which is crucial for drug design and material engineering. The methodologies and insights presented herein offer a robust framework for researchers in the pharmaceutical and material science fields to explore and harness the potential of substituted pyridine derivatives.

References

- 1. redalyc.org [redalyc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. staff.najah.edu [staff.najah.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. journalijar.com [journalijar.com]

- 7. Tuning the Photophysical Properties of Ru(II) Photosensitizers for PDT by Protonation and Metallation: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ripublication.com [ripublication.com]

- 9. Nonlinear Optical Properties from Engineered 2D Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine | Semantic Scholar [semanticscholar.org]

- 11. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 12. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 13. Mulliken [cup.uni-muenchen.de]

- 14. researchgate.net [researchgate.net]

- 15. MEP [cup.uni-muenchen.de]

- 16. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Synthetic Versatility of 2-Amino-6-methoxy-3-nitropyridine: A Technical Guide to its Reactivity Profile

Abstract

2-Amino-6-methoxy-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its unique arrangement of an amino, a methoxy, and a nitro group on a pyridine scaffold imparts a rich and versatile reactivity profile. This guide provides an in-depth exploration of the core reactivity of this molecule, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the key transformations of this compound, including nucleophilic aromatic substitution, reduction of the nitro group, and diazotization of the amino group, providing mechanistic insights and detailed experimental protocols.

Introduction: A Privileged Scaffold in Chemical Synthesis

The pyridine ring is a cornerstone in the development of pharmaceuticals and agrochemicals.[1][2] The strategic placement of electron-donating and electron-withdrawing groups on the pyridine nucleus of this compound makes it an exceptionally valuable building block.[3] The interplay between the nucleophilic amino group, the electron-donating methoxy group, and the strongly electron-withdrawing nitro group governs its reactivity, allowing for selective modifications at various positions of the ring. This compound serves as a key intermediate in the synthesis of a diverse array of more complex molecules with potential biological activities, including those targeting neurological disorders and inflammatory conditions.[3]

Synthesis of this compound

The primary synthetic route to this compound involves a multi-step process starting from 2,6-dichloropyridine. This pathway highlights fundamental reactions in heterocyclic chemistry.

A common and effective method involves the methoxylation of 2-amino-6-chloro-3-nitropyridine.[4] The synthesis commences with the nitration of 2,6-dichloropyridine, followed by a selective ammonolysis to introduce the amino group, and finally, methoxylation to yield the target compound.[4]

Experimental Protocol: Synthesis via Methoxylation

Step 1: Nitration of 2,6-Dichloropyridine

-

To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine at a controlled temperature.[4]

-

Gradually add concentrated nitric acid, maintaining the temperature below 50°C.[4]

-

Heat the mixture to 100-105°C for several hours.[4]

-

After completion, cool the reaction mixture and pour it into ice water to precipitate the product, 2,6-dichloro-3-nitropyridine.[4]

-

Filter the precipitate and wash with water.[4]

Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine

-

Dissolve 2,6-dichloro-3-nitropyridine in methanol.

-

Add an aqueous solution of ammonia.[4]

-

Heat the mixture to 35-40°C.[4]

-

Upon completion, cool the mixture to allow the product, 2-amino-6-chloro-3-nitropyridine, to crystallize.

-

Isolate the product by filtration.[4]

Step 3: Methoxylation to this compound

-

Prepare a solution of sodium methoxide in methanol.

-

Add 2-amino-6-chloro-3-nitropyridine to the cooled sodium methoxide solution.

-

Heat the mixture to facilitate the nucleophilic aromatic substitution of the chlorine atom by the methoxy group.[4]

-

After the reaction is complete, pour the mixture into water to precipitate the final product, this compound.[4]

-

Collect the product by filtration and dry.

Caption: Synthetic pathway to this compound.

Key Reactivity Profiles

The reactivity of this compound is dominated by three key transformations: nucleophilic aromatic substitution (SNAr) on the pyridine ring, reduction of the nitro group, and reactions involving the diazotization of the primary amino group.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the powerful electron-withdrawing effect of the 3-nitro group. This electronic characteristic makes the ring susceptible to attack by nucleophiles.[5] The SNAr mechanism is the most significant pathway for substitution on this scaffold.[5]

The presence of the nitro group ortho and para to potential leaving groups significantly activates the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[5][6] While the parent molecule does not have a conventional leaving group like a halogen, the principles of SNAr are crucial when considering derivatives or reactions where a group might be displaced. For instance, in related 3-nitropyridines, even a nitro group itself can act as a leaving group under certain conditions.[5]

A related and powerful method for C-H functionalization of electron-deficient rings like nitropyridines is the Vicarious Nucleophilic Substitution (VNS). This reaction allows for the introduction of substituents, such as alkyl groups, at positions activated by the nitro group.[7][8] The VNS reaction proceeds via the formation of a Meisenheimer-type adduct followed by a base-induced β-elimination.[7]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

The reduction of the 3-nitro group to a primary amine is a pivotal transformation of this compound, yielding 2,3-diamino-6-methoxypyridine.[4] This diamine is a valuable precursor for the synthesis of various heterocyclic systems, including imidazopyridines, which are of interest in medicinal chemistry.

Common methods for this reduction include metal-mediated reductions and catalytic hydrogenation.[9][10]

Table 1: Comparison of Reduction Methods for the Nitro Group

| Reagent/Method | Conditions | Advantages | Disadvantages |

| Stannous Chloride (SnCl2) | Concentrated HCl, 35-40°C[4] | Mild conditions, good functional group tolerance.[9] | Stoichiometric amounts of metal salts are produced as waste. |

| Catalytic Hydrogenation (H2/Pd-C) | H2 gas, Palladium on carbon catalyst | High efficiency, clean reaction.[9] | May reduce other functional groups, catalyst can be pyrophoric. |

| Iron (Fe) | Acidic medium (e.g., acetic acid) | Inexpensive, mild. | Can require vigorous stirring and filtration of iron salts.[11] |

| Zinc (Zn) | Acidic medium (e.g., acetic acid) | Mild, good for preserving other reducible groups.[9] | Generates metal waste. |

-

Add this compound to concentrated hydrochloric acid at room temperature.[4]

-

Cool the resulting solution to 15°C.[4]

-

Slowly add stannous chloride dihydrate.[4]

-

Heat the reaction mixture to 35-40°C and stir for 5-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture to 20°C and stir for an additional hour to precipitate the dihydrochloride salt of the product.[4]

-

The free base, 2,3-diamino-6-methoxypyridine, can be obtained by neutralizing the dihydrochloride salt.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

The Synthetic Heart: 2-Amino-6-methoxy-3-nitropyridine as a Cornerstone for Bioactive Molecules

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond a Simple Intermediate

In the landscape of modern medicinal chemistry and drug discovery, the value of a chemical entity is often measured by its versatility and its potential to serve as a scaffold for novel therapeutics. 2-Amino-6-methoxy-3-nitropyridine is a prime example of such a pivotal molecule. While not typically recognized for its own direct biological activity, its true significance lies in its role as a highly adaptable intermediate in the synthesis of a diverse range of biologically active compounds.[1] This guide delves into the chemical attributes of this compound that make it a valuable building block and explores its application in the synthesis of targeted therapies, thereby indirectly influencing various signaling pathways.

The unique arrangement of its functional groups—an amino group, a methoxy group, and a nitro group on a pyridine ring—provides a rich chemical handle for a variety of transformations.[2][3] This allows for the strategic construction of complex molecules with desired pharmacological properties, including those with potential anti-inflammatory, antimicrobial, and even antitumor activities.[1] This guide will provide an in-depth look at the synthetic utility of this compound, offering insights into the rationale behind its use in the development of targeted inhibitors and other therapeutic agents.

Core Utility: A Chemist's Versatile Scaffold

The power of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups, which can be selectively manipulated to build molecular complexity. The electron-withdrawing nitro group, for instance, activates the pyridine ring for certain reactions, while the amino and methoxy groups can be modified or used as directing groups in subsequent synthetic steps.[2]

A key transformation that unlocks the potential of this molecule is the reduction of the nitro group to an amine. This conversion yields a diamino-pyridine derivative, a valuable component in the development of various therapeutic agents.[2] This seemingly simple step dramatically alters the electronic properties of the molecule and introduces a new site for chemical modification.

Application in Targeted Therapy: Synthesizing Kinase Inhibitors

The true potential of this compound is realized in its application as a starting material for the synthesis of highly specific enzyme inhibitors. Notably, its derivatives have been instrumental in the development of inhibitors for Janus kinase 2 (JAK2) and glycogen synthase kinase 3 (GSK3), two enzymes implicated in various diseases, including inflammatory conditions and cancer.[2][4]

The JAK2 Inhibition Pathway

The synthesis of potent JAK2 inhibitors often involves a multi-step process that leverages the reactivity of the pyridine core of this compound's precursors. A general synthetic approach is outlined below.

Caption: Synthetic pathway from a precursor to a final JAK2 inhibitor.

The GSK3 Inhibition Pathway

Similarly, the synthesis of GSK3 inhibitors can utilize derivatives of this compound. The general strategy involves coupling the aminonitropyridine scaffold with other cyclic structures to achieve high-affinity binding to the target enzyme.[4]

Caption: Generalized synthetic route to GSK3 inhibitors.

Experimental Protocols

The following protocols provide a general overview of the key synthetic transformations involving this compound and its precursors. These are illustrative and may require optimization based on specific laboratory conditions and target molecules.

Protocol 1: Methoxylation of 2-Amino-6-chloro-3-nitropyridine

This procedure describes the synthesis of this compound from its chloro-substituted precursor.[5]

Objective: To replace the chloro group with a methoxy group.

Materials:

-

2-Amino-6-chloro-3-nitropyridine

-

Sodium methoxide

-

Methanol

-

Water

-

Reaction flask, cooling bath, filtration apparatus

Procedure:

-

Prepare a solution of sodium methoxide in methanol in a reaction flask.

-

Cool the solution to approximately 15°C using an external cooling bath.

-

Slowly add 2-Amino-6-chloro-3-nitropyridine to the cooled solution while maintaining the temperature at 15°C.

-

After the addition is complete, allow the reaction mixture to warm to 25-30°C and stir for several hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Collect the solid product by filtration, wash with methanol, and dry.

Protocol 2: Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group of this compound to an amino group.[5]

Objective: To synthesize 2,3-diamino-6-methoxypyridine dihydrochloride.

Materials:

-

This compound

-

Stannous chloride dihydrate

-

Concentrated hydrochloric acid

-

Reaction flask, cooling bath, stirring apparatus

Procedure:

-

Add this compound to concentrated hydrochloric acid in a reaction flask at room temperature.

-

Cool the resulting solution to 15°C.

-

Slowly add stannous chloride dihydrate to the cooled solution.

-

Heat the reaction mass to 35-40°C and stir for 5-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to 20°C and stir for one hour to facilitate precipitation of the product.

-

Isolate the product, 2,3-diamino-6-methoxypyridine dihydrochloride.

Quantitative Data Summary

While this guide focuses on the synthetic utility and not the direct biological activity of the title compound, the efficacy of the final products is paramount. The following table summarizes the inhibitory activity of exemplary compounds synthesized using nitropyridine derivatives.

| Compound Class | Target | Metric | Potency | Reference |

| Pyridine Derivative | JAK2 | IC50 | 8.5–12.2 µM | [4] |

| Heterocyclic Compound | GSK3 | IC50 | 8 nM | [4] |

| Heterocyclic Compound | GSK3 | EC50 | 0.13 μM | [4] |

Conclusion

This compound represents a quintessential example of a versatile building block in the synthesis of complex, biologically active molecules. Its value is not in a direct mechanism of action, but in the chemical potential locked within its structure. By understanding and harnessing the reactivity of its functional groups, researchers and drug development professionals can continue to explore new chemical space and develop novel therapeutics for a wide range of diseases. The strategic application of this and similar intermediates will undoubtedly remain a cornerstone of medicinal chemistry for the foreseeable future.

References

A Comprehensive Technical Guide to 2-Amino-6-methoxy-3-nitropyridine: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Amino-6-methoxy-3-nitropyridine, a pivotal heterocyclic intermediate. We will delve into its chemical properties, historical context, detailed synthesis protocols, and its significant role as a building block in the development of pharmaceuticals and other commercially important compounds.

Core Compound Profile

This compound is a stable, light yellow to yellow crystalline powder. Its chemical structure, featuring an aminopyridine core functionalized with a methoxy and a nitro group, makes it a versatile reagent in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 73896-36-3 | [2] |

| Molecular Formula | C₆H₇N₃O₃ | [2] |

| Molecular Weight | 169.14 g/mol | [2] |

| Appearance | Light yellow to yellow powder/crystal | [1] |

| Purity | ≥ 97% (GC/HPLC) | |

| Melting Point | 169.0 to 173.0 °C | |

| IUPAC Name | 6-methoxy-3-nitropyridin-2-amine | [2] |

Historical Perspective and Discovery

The primary impetus for the synthesis of compounds like this compound appears to be its role as a key precursor to 2,3-diamino-6-methoxypyridine. This latter compound gained significance as a coupler in oxidative hair dye formulations, valued for its ability to produce specific color tones.[3][4] A US patent from 1965 already described the use of 6-methoxy-2,3-diaminopyridine in hair dye compositions, indicating that synthetic routes to this and related compounds were being actively investigated during this period.[5]

The methods for producing 2,3-diaminopyridines often involve the reduction of a corresponding 2-amino-3-nitropyridine derivative.[6] This strongly suggests that the synthesis of this compound was developed as a crucial step to access the desired diaminopyridine for the cosmetics industry. Over time, the utility of this nitro intermediate was recognized in other areas, particularly in medicinal chemistry for the synthesis of complex heterocyclic scaffolds.

Key Synthetic Pathways

The synthesis of this compound can be achieved through several strategic approaches. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and safety considerations. The most common and industrially relevant methods are detailed below.

Pathway A: Methoxylation of a Chlorinated Precursor

This is a widely utilized and efficient method for the synthesis of this compound. The process involves the nucleophilic substitution of a chlorine atom with a methoxy group.

Workflow Diagram:

Caption: Synthetic pathway via ammonolysis and methoxylation.

Step-by-Step Protocol (based on US Patent 7,256,295 B2): [6]

Part 1: Synthesis of 2-Amino-6-chloro-3-nitropyridine

-

Dissolve 2,6-Dichloro-3-nitropyridine (1.0 eq) in methanol at room temperature.

-

Charge the solution with a 25% aqueous ammonia solution (approx. 1.4 eq).

-

Heat the resulting mixture to 35–40°C for approximately 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 20°C to precipitate the product.

-

Filter the solid, wash with methanol, and dry to yield 2-Amino-6-chloro-3-nitropyridine.

Part 2: Synthesis of this compound

-

Prepare a solution of sodium methoxide (1.0 eq) in methanol and cool to 15°C.

-

Add 2-Amino-6-chloro-3-nitropyridine (1.0 eq) to the sodium methoxide solution while maintaining the temperature at 15°C with external cooling.

-

Allow the mixture to warm and stir at 25–30°C until the reaction is complete.

-

Quench the reaction mixture by pouring it into water, which will cause the product to precipitate.

-

Filter the solid, wash with water, and dry to obtain this compound.

Historical Synthetic Route: Nitration of 2-Amino-6-methoxypyridine

An alternative, though potentially less efficient, method involves the direct nitration of 2-Amino-6-methoxypyridine.[6]

Causality Behind Experimental Choices:

-

Choice of Nitrating Agent: A mixture of a nitrate salt (e.g., potassium nitrate) and a strong acid like sulfuric acid is typically used. The sulfuric acid protonates the nitric acid (formed in situ) to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Reaction Conditions: The reaction is typically carried out at low temperatures to control the exothermic nitration reaction and to minimize the formation of undesired byproducts. The highly activated nature of the aminopyridine ring makes it susceptible to over-nitration or oxidation under harsh conditions.

Challenges:

-

Regioselectivity: The nitration of substituted pyridines can often lead to a mixture of isomers, which can be challenging to separate. The amino and methoxy groups are both activating and ortho-, para-directing, which can lead to nitration at different positions on the ring.

-

Safety: The use of strong nitrating mixtures can be hazardous on a large scale.[6]

Applications in Synthesis

The strategic placement of the amino, methoxy, and nitro groups on the pyridine ring makes this compound a valuable intermediate in several fields.

Pharmaceutical Applications

This compound is a key building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors for oncology.[1] The nitro group can be readily reduced to an amine, providing a handle for further derivatization and the construction of complex heterocyclic systems.

Workflow Diagram: Synthesis of a Kinase Inhibitor Scaffold

Caption: General scheme for the synthesis of an imidazo[4,5-b]pyridine core.

The reduction of the nitro group in this compound yields 2,3-diamino-6-methoxypyridine.[6] This vicinal diamine is a classic precursor for the synthesis of fused imidazole rings, such as the imidazo[4,5-b]pyridine scaffold. This core structure is found in a number of kinase inhibitors, which are a major class of anticancer drugs. For example, derivatives of imidazo[4,5-b]pyridine have been investigated as dual FLT3/Aurora kinase inhibitors for the treatment of Acute Myeloid Leukemia.[7] While a specific marketed drug directly using this compound as a starting material is not prominently disclosed in public literature, its utility in constructing such privileged scaffolds highlights its importance for drug discovery and development professionals.

Agrochemicals and Dyes

This compound also serves as an intermediate in the synthesis of certain agrochemicals and dyes.[1] In the context of agrochemicals, the nitropyridine moiety can be a precursor to compounds with herbicidal or insecticidal activity. As mentioned previously, its historical development is closely tied to the synthesis of 2,3-diamino-6-methoxypyridine, a key component in oxidative hair dye formulations.[3][6]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory or industrial setting. It is harmful if swallowed, causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a versatile and valuable chemical intermediate with a history rooted in the dye industry and a growing significance in modern medicinal chemistry. Its well-established synthetic routes and the reactivity of its functional groups provide a robust platform for the creation of complex molecular architectures. For researchers and professionals in drug development, understanding the properties and synthetic utility of this compound is key to leveraging its potential in the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0542129B1 - Hair dye composition - Google Patents [patents.google.com]

- 4. US4713080A - Method and composition for the dyeing of hair with 2,6-diamino-pyridine derivatives - Google Patents [patents.google.com]

- 5. US3200040A - Hair dye comprising diaminopyridines - Google Patents [patents.google.com]

- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Conformational Analysis of 2-Amino-6-Methoxy-3-Nitropyridine

Abstract

This guide provides a comprehensive technical overview of the conformational analysis of this compound (AMNP), a molecule of significant interest in pharmaceutical and materials science.[1][2] By integrating experimental data from spectroscopic and crystallographic techniques with advanced computational modeling, we elucidate the structural and electronic properties that govern its bioactivity and material applications. This document details the synthesis, experimental protocols for characterization, and theoretical analysis, offering a holistic understanding of AMNP for researchers and drug development professionals.

Introduction: The Significance of this compound

Heterocyclic compounds, particularly pyridine derivatives, are cornerstones in the development of novel therapeutic agents and functional materials.[2] this compound (AMNP) is a trisubstituted pyridine derivative that has garnered attention due to its versatile chemical nature.[2] The presence of an amino group (electron-donating), a nitro group (electron-withdrawing), and a methoxy group on the pyridine ring creates a unique electronic environment that enhances its reactivity and potential for intramolecular charge transfer (ICT).[1][2]

This inherent ICT is a key feature in many biologically active molecules and is crucial for the development of materials with non-linear optical (NLO) properties.[2] AMNP serves as a vital intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders, and in the formulation of agrochemicals.[1] Its structural framework allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and material science.[1] Understanding the conformational landscape of AMNP is therefore paramount to harnessing its full potential.

Synthesis of this compound

The synthesis of AMNP can be achieved through several established pathways, with the methoxylation of 2-amino-6-chloro-3-nitropyridine being a common and effective method.[3][4]

Experimental Protocol: Methoxylation of 2-Amino-6-chloro-3-nitropyridine[3][4]

-

Preparation of Sodium Methoxide Solution: Mix sodium methoxide and methanol in a reaction vessel and cool the solution to approximately 15°C.[4]

-

Addition of Precursor: Gradually add 2-amino-6-chloro-3-nitropyridine to the cooled sodium methoxide solution while maintaining the temperature between 15°C and 30°C with external cooling.[3][4]

-

Reaction: Stir the resulting mixture at a controlled temperature (e.g., 25°C - 30°C) for several hours to ensure the reaction goes to completion.[3][4]

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).[3]

-

Precipitation and Isolation: Upon completion, pour the reaction mixture into water. The product, this compound, will precipitate out of the solution.[3]

-

Filtration and Purification: Collect the precipitate by filtration and purify it through recrystallization or column chromatography to obtain the final product.